molecular formula C9H9N5O2S2 B2707648 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-80-5

5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2707648
CAS No.: 1021262-80-5
M. Wt: 283.32
InChI Key: CQHBVHQLPLJVOP-UHFFFAOYSA-N
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Description

This compound belongs to the thioxodihydropyrimidine-dione class, characterized by a pyrimidine-4,6-dione core modified with a thioxo group at position 2 and a methylidene-linked 5-ethyl-1,3,4-thiadiazol-2-yl amino substituent at position 5. Its structure combines a heterocyclic thiadiazole moiety with a dihydropyrimidine-dione scaffold, which is associated with diverse bioactivities, including antimicrobial and enzyme inhibitory properties . Characterization typically employs UV-Vis, IR, and NMR spectroscopy to confirm structural integrity and purity .

Properties

IUPAC Name

5-[(E)-(5-ethyl-1,3,4-thiadiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S2/c1-2-5-13-14-9(18-5)10-3-4-6(15)11-8(17)12-7(4)16/h3H,2H2,1H3,(H3,11,12,15,16,17)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFPWEVEXIOVSL-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a derivative of thiadiazole and pyrimidine known for its diverse biological activities. This article provides an in-depth review of its biological properties, synthesis methods, and potential applications in pharmacology.

Chemical Structure

The molecular structure of the compound includes a thiadiazole ring and a pyrimidine moiety, which are crucial for its biological activity. The presence of these heterocycles contributes to the compound's interaction with various biological targets.

Biological Activities

Numerous studies have highlighted the biological activities associated with thiadiazole derivatives. The following sections summarize the key findings regarding the biological activity of the compound .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains such as E. coli and Salmonella typhi . The compound's structure allows for effective interaction with microbial enzymes and cellular components.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Concentration (μg/disk)
5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneE. coli15–19500
Other Thiadiazole DerivativeSalmonella typhi18500

Cytotoxic Properties

The compound has also demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that thiadiazole derivatives can inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 3 to 10 μg/mL . This suggests potential applications in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (μg/mL)Mechanism of Action
HCT1163.29Induction of apoptosis
H46010Inhibition of cell proliferation
MCF-7Not specifiedPotential induction of cell cycle arrest

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. For example, the presence of the thiadiazole ring may enhance binding affinity to target proteins involved in microbial resistance or cancer proliferation.

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

  • Antimicrobial Study : A study conducted by Dogan et al. evaluated various substitutions at the amine group of thiadiazole derivatives against bacterial strains. Compounds with specific substitutions showed enhanced activity against S. aureus .
  • Cytotoxicity Assessment : A review on cytotoxic properties highlighted that certain thiadiazole derivatives induced apoptosis in cancer cells without causing significant toxicity to normal cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole derivatives with appropriate carbonyl compounds under acidic conditions. The resulting products are characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to elucidate the structure by identifying hydrogen and carbon environments.
  • Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming the molecular formula.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds similar to 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine have demonstrated effectiveness against various strains of bacteria and fungi. The mechanisms of action often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds derived from thiadiazole structures have shown promising results against breast cancer (MCF7) and colon cancer (HCT116) cell lines.

Case Study 1: Antimicrobial Activity

A study published in the Turkish Journal of Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives had superior activity against Gram-positive bacteria compared to Gram-negative ones. The study utilized disc diffusion methods to assess the antibacterial properties against various bacterial strains, including Bacillus cereus and Staphylococcus aureus .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, a series of thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that specific compounds exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. This study highlighted the potential of these compounds as lead candidates for developing new anticancer agents .

Applications in Medicinal Chemistry

The unique structure of 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine positions it as a valuable scaffold for drug development. Its applications include:

  • Drug Design : Modifications to the core structure can lead to the development of novel therapeutic agents targeting infectious diseases and cancer.
  • Biological Probes : Due to their bioactivity, these compounds can be utilized as probes in biochemical assays to study disease mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents Synthesis Method Key Findings
5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Target) Dihydropyrimidine-dione + thiadiazole 5-Ethyl-1,3,4-thiadiazol-2-yl amino methylidene Likely via cyclocondensation or Schiff base formation (inferred) Thiadiazole moiety may enhance metal chelation or hydrogen bonding; bioactivity data not reported.
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Dihydropyrimidine-dione 3,4-Dimethoxybenzylidene, 1,3-diethyl Recrystallization from ethanol; characterized via UV-Vis, IR, NMR Aromatic substituents improve crystallinity; no bioactivity reported.
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione Pyridine-4-yl Reflux with HCl catalyst; monitored via TLC Oxadiazole-thione core may confer rigidity; used as a precursor for bioactive heterocycles.
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Thienopyrimidine-dione + oxadiazole Alkyl, phenyl, oxadiazole Alkylation of heterocyclic core; cyclocondensation Exhibits antimicrobial activity; oxadiazole enhances lipophilicity and target binding.
5-Ethyl-2-thiobarbituric acid (5-ethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione) Dihydropyrimidine-dione 5-Ethyl Not specified Simpler structure; used as a precursor for more complex derivatives.

Structural and Electronic Differences

  • Heterocyclic Moieties : The target compound’s 1,3,4-thiadiazole ring contains sulfur and nitrogen, which may enhance electron-withdrawing effects and metal-binding capacity compared to oxadiazole derivatives (e.g., ) .
  • Substituent Effects : The 3,4-dimethoxybenzylidene group in introduces strong electron-donating methoxy groups, improving π-π stacking interactions, whereas the target’s ethyl-thiadiazole substituent may increase steric bulk and hydrophobicity.

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